

# Application Notes and Protocols: Electrodeposition of Nickel Sulfide Thin Films for Electrocatalysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nickel sulfide*

Cat. No.: B095272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of **nickel sulfide** ( $\text{NiS}_x$ ) thin films, a promising and cost-effective catalyst for various electrochemical reactions. **Nickel sulfides** are gaining attention as alternatives to precious metal catalysts in applications such as water splitting for hydrogen production (Hydrogen Evolution Reaction, HER) and the Oxygen Evolution Reaction (OER).<sup>[1][2]</sup> This document outlines the fundamental principles, experimental procedures, and characterization techniques for preparing and evaluating  $\text{NiS}_x$  thin films for electrocatalysis.

## Introduction to Nickel Sulfide Electrocatalysis

**Nickel sulfide** thin films are attractive for electrocatalysis due to their high electrical conductivity, tunable composition and structure, and excellent catalytic activity.<sup>[1]</sup> The electrodeposition method offers a simple, scalable, and cost-effective route for synthesizing these films directly onto conductive substrates.<sup>[3]</sup> By controlling the electrodeposition parameters, such as precursor concentration, current density, deposition time, and pH, the morphology, crystal structure, and ultimately the electrocatalytic performance of the  $\text{NiS}_x$  films can be precisely tuned.<sup>[3]</sup> Different phases of **nickel sulfide**, such as  $\text{NiS}$ ,  $\text{Ni}_3\text{S}_2$ , and  $\text{Ni}_7\text{S}_6$ , can be obtained, each exhibiting distinct catalytic properties.<sup>[3][4]</sup> Amorphous **nickel sulfide** films have also shown high efficiency for the HER.<sup>[5]</sup>

# Experimental Protocols

## Substrate Preparation

A clean and uniform substrate is crucial for the successful electrodeposition of adherent and active **nickel sulfide** films.

### Protocol 1: Substrate Cleaning

- **Degreasing:** Immerse the conductive substrate (e.g., nickel foam, fluorine-doped tin oxide (FTO) glass, carbon cloth, stainless steel) in an ultrasonic bath with acetone for 15 minutes.
- **Acid Etching (for metallic substrates):** To remove any native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 10-15 minutes.
- **Rinsing:** Thoroughly rinse the substrate with deionized (DI) water.
- **Final Cleaning:** Ultrasonicate the substrate in ethanol for 15 minutes, followed by a final rinse with DI water.
- **Drying:** Dry the substrate under a stream of nitrogen or in an oven at 60 °C before use.

## Electrodeposition of Nickel Sulfide Films

This section details two common electrodeposition methods: potentiodynamic and galvanostatic deposition.

### Protocol 2: Potentiodynamic Deposition of Ni-S Films for HER

This method involves cycling the potential to deposit a nickel-cobalt-sulfide film.[\[4\]](#)

- **Electrolyte Preparation:** Prepare an aqueous electrolyte solution containing:
  - 3 mM Nickel Chloride ( $\text{NiCl}_2$ )
  - 2 mM Cobalt Chloride ( $\text{CoCl}_2$ )
  - 0.5 M Thiourea ( $\text{CS}(\text{NH}_2)_2$ )

- Electrochemical Cell Setup:
  - Use a standard three-electrode cell.
  - Working Electrode: Prepared substrate (e.g., FTO glass).
  - Counter Electrode: Platinum wire or graphite rod.
  - Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Deaeration: Purge the electrolyte with nitrogen ( $N_2$ ) gas for 30 minutes before deposition to remove dissolved oxygen. Maintain the  $N_2$  blanket over the solution throughout the deposition process.
- Deposition: Perform cyclic voltammetry by sweeping the potential between 0.15 V and -1.25 V vs. SCE at a scan rate of 5 mV/s for a set number of cycles (e.g., 10 cycles).[\[4\]](#)
- Post-treatment: After deposition, rinse the film-coated substrate thoroughly with DI water and dry it in air.[\[5\]](#)

#### Protocol 3: Galvanostatic Deposition of $NiS_x$ Films for HER

This method uses a constant current density to control the film growth and composition.[\[3\]](#)

- Electrolyte Preparation: Prepare an aqueous electrolyte solution. The composition can be varied, a typical example includes a modified Watts bath.[\[3\]](#)
- Electrochemical Cell Setup: Use the same three-electrode setup as in Protocol 2.
- Deposition: Apply a constant cathodic current density in the range of 6 to 12 mA/cm<sup>2</sup> at a controlled temperature (e.g., 45 °C).[\[3\]](#) The deposition time will influence the film thickness and morphology.[\[3\]](#)
- Post-treatment: Rinse the deposited film with DI water and dry.

Note: The crystalline phase of the **nickel sulfide** can be controlled by adjusting the current density. For instance, at 45 °C, amorphous films may form at 12 mA/cm<sup>2</sup>, while a mixture of  $Ni_3S_2$  and NiS phases can be obtained at 6 mA/cm<sup>2</sup>.[\[3\]](#)

## Characterization of Nickel Sulfide Films

### Protocol 4: Physical and Chemical Characterization

- Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface topography and porosity of the deposited films.[4][6]
- Crystal Structure: Employ X-ray Diffraction (XRD) to identify the crystalline phases of the **nickel sulfide** present in the film.[4][6]
- Elemental Composition and Chemical State: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and the oxidation states of nickel and sulfur.[7]

## Electrochemical Performance Evaluation

### Protocol 5: Electrocatalytic Activity Measurement

- Electrochemical Cell Setup: Use the same three-electrode setup as for deposition, with the  $\text{NiS}_x$  film as the working electrode. The electrolyte will depend on the target reaction (e.g., 0.5 M  $\text{H}_2\text{SO}_4$  for HER in acidic media, 1.0 M KOH for HER/OER in alkaline media).
- Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s). This provides information on the overpotential required to achieve a certain current density (e.g., 10 mA/cm<sup>2</sup>), a key metric for catalytic activity.[8]
- Tafel Analysis: Plot the overpotential ( $\eta$ ) versus the logarithm of the current density ( $\log |j|$ ). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[4]
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance ( $R_{\text{ct}}$ ) at the electrode-electrolyte interface. A smaller  $R_{\text{ct}}$  generally indicates faster kinetics.[4]
- Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 24-100 hours) to assess the long-term stability of the catalyst.[7][8]

## Data Presentation

Table 1: Electrodeposition Parameters for **Nickel Sulfide** Films

Parameter	Potentiodynamic Deposition[4]	Galvanostatic Deposition[3]
Precursors	NiCl <sub>2</sub> , CoCl <sub>2</sub> , Thiourea	Modified Watts Bath
Deposition Mode	Cyclic Voltammetry	Constant Current
Potential Range	0.15 to -1.25 V vs. SCE	-
Scan Rate	5 mV/s	-
Current Density	-	6 - 12 mA/cm <sup>2</sup>
Temperature	Ambient	45 °C

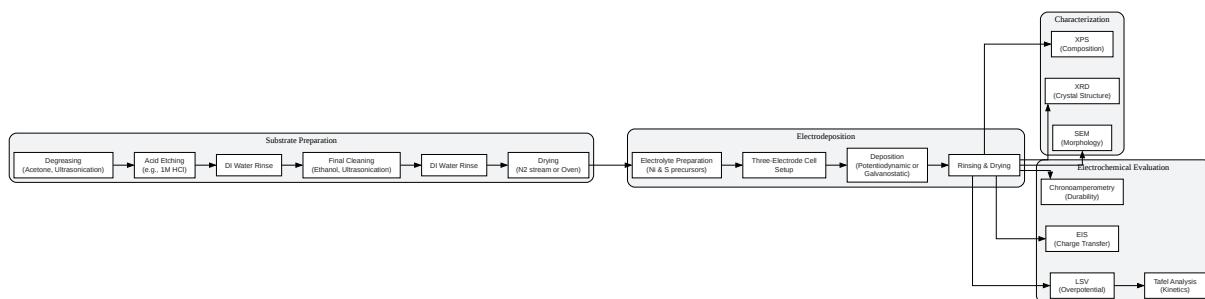
Table 2: Electrocatalytic Performance of **Nickel Sulfide** Films for Hydrogen Evolution Reaction (HER)

Catalyst	Electrolyte	Overpotenti al @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni-Co-S-3	Phosphate Buffer	pH 7 280	93 and 70	-	[4]
Amorphous Ni/NiS	1.0 M KOH	43.8	79.9	Excellent	[5]
Ni-S film	Phosphate Buffer	pH 7 -	77	> 100 h	[7]
NiS <sub>x</sub> /SUS	Alkaline Solution	258	-	Stable after 2000 cycles	[8]

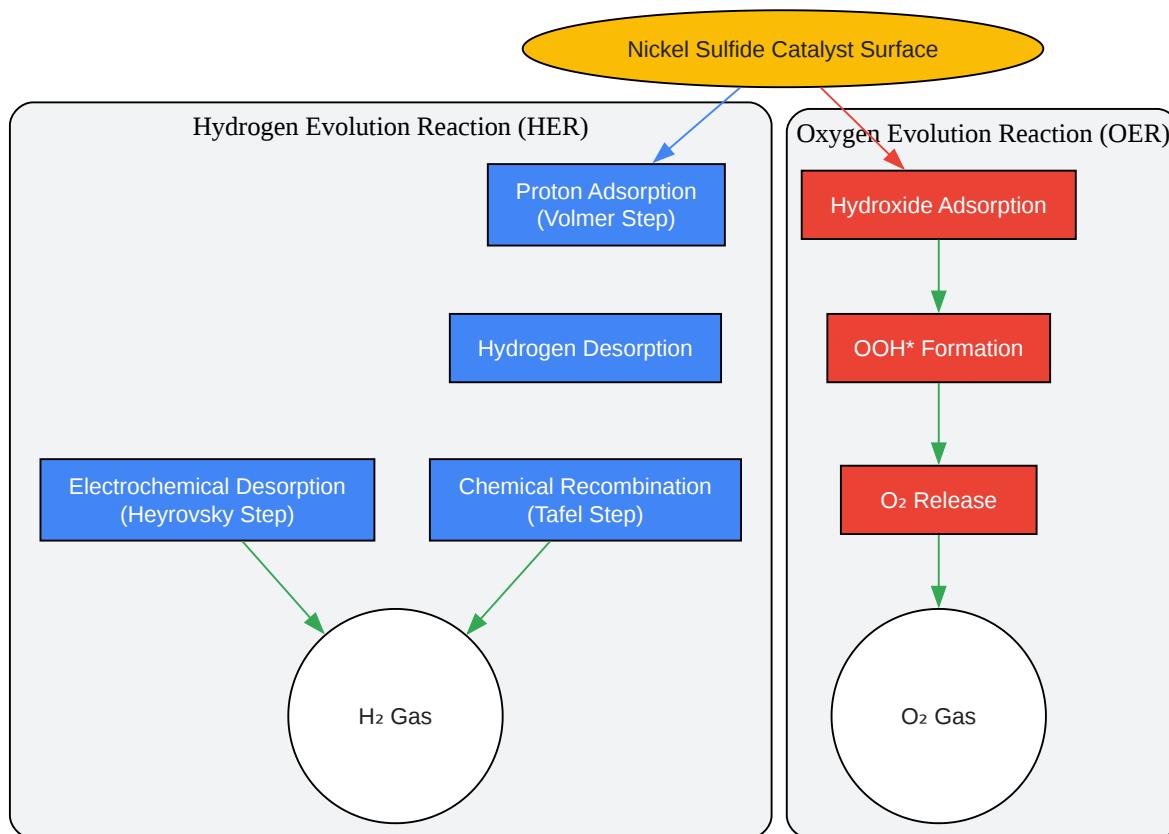
Table 3: Electrocatalytic Performance of **Nickel Sulfide** Films for Oxygen Evolution Reaction (OER)

Catalyst	Electrolyte	Overpotenti <sup>al</sup> @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni-Fe-S	1.0 M KOH	230 (at 50 mA/cm <sup>2</sup> )	-	> 30 h	
C-Ni <sub>3</sub> S <sub>2</sub>	1.0 M KOH	261	96.18	-	[9]
NiS/CB(st)-DNs	1.0 M KOH	277	72	> 20 h	
Fe-NiS-DNs	1.0 M KOH	216	46	> 10 h	[10]

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for  $\text{NiS}_x$  thin film synthesis and evaluation.

[Click to download full resolution via product page](#)

Caption: Simplified pathways for HER and OER on a catalyst surface.

## Stability and Phase Transformations

It is important to note that the stability of **nickel sulfide** electrocatalysts can be pH-dependent and they may undergo phase transformations during electrocatalysis. For instance, in acidic solutions, NiS<sub>x</sub> films can be prone to dissolution, especially at oxidizing potentials.[11][12][13][14] In alkaline media,  $\beta$ -NiS can transform into Ni<sub>3</sub>S<sub>2</sub> under HER conditions.[11][12][13][14] During the OER in alkaline solutions, **nickel sulfides** can transform into nickel (oxy)hydroxides,

which are often the true catalytically active species.[10][11][12][13][14] Understanding these transformations through ex-situ and in-situ characterization is crucial for designing robust and highly active electrocatalysts.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 3. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. [jacsdirectory.com](https://jacsdirectory.com) [jacsdirectory.com]
- 7. Electrodeposited nickel-sulfide films as competent hydrogen evolution catalysts in neutral water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. [mdpi.com](https://mdpi.com) [mdpi.com]
- 9. [mdpi.com](https://mdpi.com) [mdpi.com]
- 10. [researchportal.hkust.edu.hk](https://researchportal.hkust.edu.hk) [researchportal.hkust.edu.hk]
- 11. Atomic layer deposition of nickel sulfide thin films and their thermal and electrochemical stability - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00663E [pubs.rsc.org]
- 12. DSpace [\[helda.helsinki.fi\]](https://helda.helsinki.fi)
- 13. [pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- 14. Atomic layer deposition of nickel sulfide thin films and their thermal and electrochemical stability - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [Application Notes and Protocols: Electrodeposition of Nickel Sulfide Thin Films for Electrocatalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095272#electrodeposition-of-nickel-sulfide-thin-films-for-electrocatalysis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)